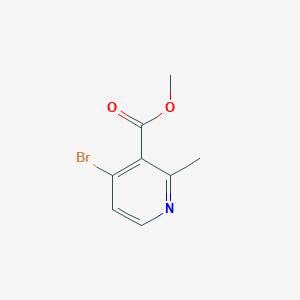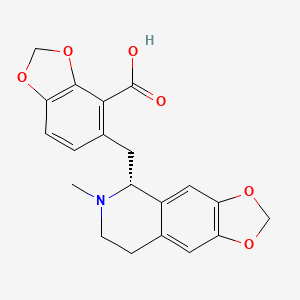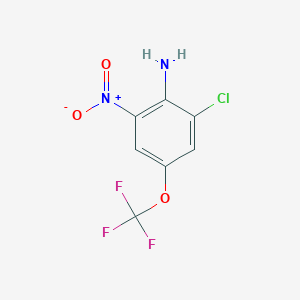
2-Chloro-4-trifluoromethoxy-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-trifluoromethoxy-6-nitroaniline is an organic compound with the molecular formula C7H4ClF3N2O3 It is a derivative of aniline, featuring a chloro, trifluoromethoxy, and nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-trifluoromethoxy-6-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-Chloro-4-trifluoromethoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-trifluoromethoxy-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Chloro-4-trifluoromethoxy-6-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-trifluoromethoxy-6-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as nonlinear optical materials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-trifluoromethoxy-6-nitroaniline involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular pathways involved in these reactions are influenced by the electronic properties of the trifluoromethoxy and chloro groups, which affect the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the trifluoromethoxy group.
2,6-Dichloro-4-trifluoromethoxyaniline: Contains an additional chloro group.
Uniqueness
2-Chloro-4-trifluoromethoxy-6-nitroaniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C7H4ClF3N2O3 |
|---|---|
Molekulargewicht |
256.56 g/mol |
IUPAC-Name |
2-chloro-6-nitro-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4ClF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |
InChI-Schlüssel |
XKIXATKHMKCMJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


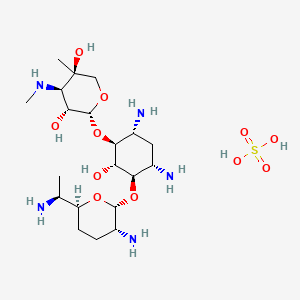
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)

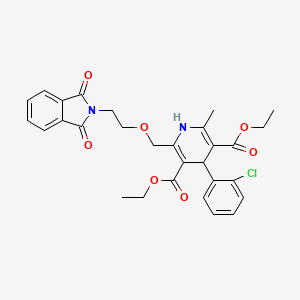
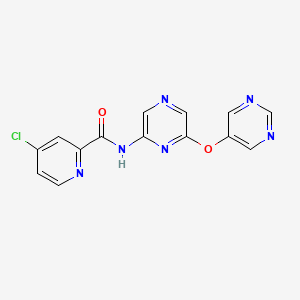

![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
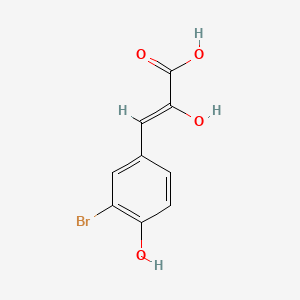
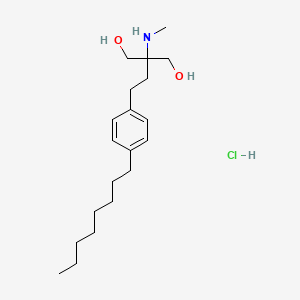
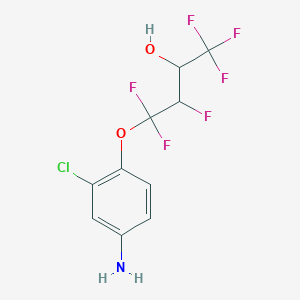

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
